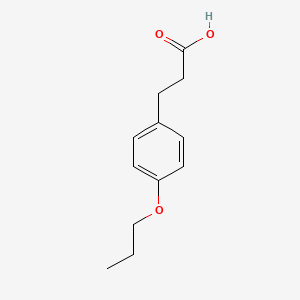
3-(4-Propoxyphenyl)propanoic acid
概要
説明
3-(4-Propoxyphenyl)propanoic acid is a chemical compound that is structurally related to various other propanoic acid derivatives, each with unique properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior that could be extrapolated to 3-(4-Propoxyphenyl)propanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, esterification, and other specific reactions tailored to introduce functional groups or modify the molecular structure. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio, demonstrating the reactivity of the β-carboxylic functional group in these compounds . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves spectroscopic techniques to confirm the structure, indicating a complex synthesis pathway .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-amino-3(4-chlorophenyl) butanoic acid was confirmed using FT-IR and FTR spectra, and its molecular electronic energy and geometrical structure were computed using quantum chemical methods . These studies provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compounds.
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives can be quite diverse. For instance, 3-(trichlorogermyl)propanoic acid exhibits unusual reactivity when reacting with phenylmagnesium bromide, leading to different products based on the molar ratio used . This indicates that the propanoic acid moiety can undergo various transformations, which could be relevant when considering the reactivity of 3-(4-Propoxyphenyl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps provide insights into the stability and charge distribution within the molecule . The HOMO-LUMO analysis is particularly useful for understanding the charge transfer and reactivity of the molecule . These analyses are essential for predicting how 3-(4-Propoxyphenyl)propanoic acid might behave under different physical and chemical conditions.
科学的研究の応用
Renewable Building Blocks in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(4-Propoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This is significant in materials science, where it paves the way for a multitude of applications due to its sustainable alternative to phenol and ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Enhancing Chemical Stability and Liposolubility
Synthesis of derivatives of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, like 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been conducted to improve chemical stability and liposolubility. This process also allows for the release of bioactive compounds upon hydrolysis (Chen et al., 2016).
Antioxidant Activity
Research has focused on developing synthetic methods for compounds such as ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds are derived from 3-(4-Propoxyphenyl)propanoic acid and exhibit significant antioxidant activity, which is a critical area of interest in pharmacology and biochemistry (Dovbnya et al., 2022).
Organotin Complexes in Cancer Research
Novel triphenyltin(IV) compounds with derivatives of propanoic acid, such as 3-(4,5-diphenyloxazol-2-yl)propanoic acid, have shown promising results in the synthesis and antiproliferative activity against various human cancer cell lines. This research highlights the potential of such compounds in the development of new cancer therapies (Pantelić et al., 2021).
Synthesis and Cytotoxicity of Natural Esters
The synthesis of natural esters such as 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate and its analogues has been explored. These compounds have shown moderate inhibitory effects on tumor cell lines, indicating their potential use in cancer treatment (Hu et al., 2005).
作用機序
Mode of Action
The mode of action of 3-(4-Propoxyphenyl)propanoic acid is currently unknown . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
The compound has a high GI absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 3-(4-Propoxyphenyl)propanoic acid’s action are currently unknown
特性
IUPAC Name |
3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMLHAGBATXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367323 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3243-40-1 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

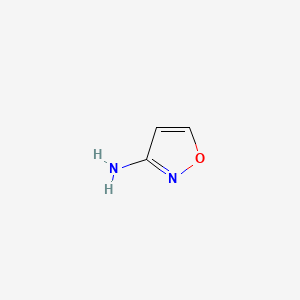

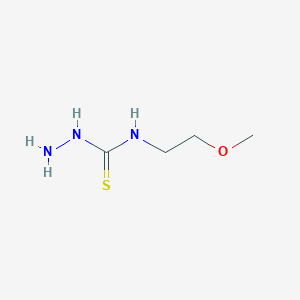

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

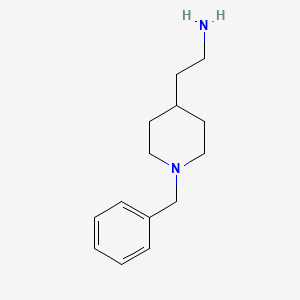
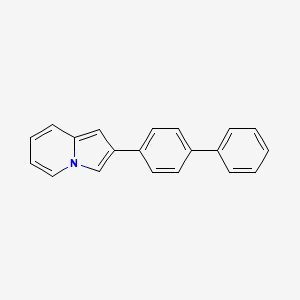
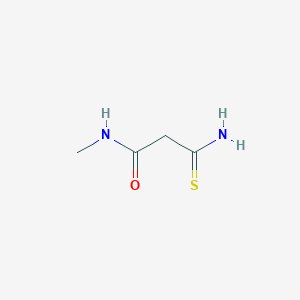

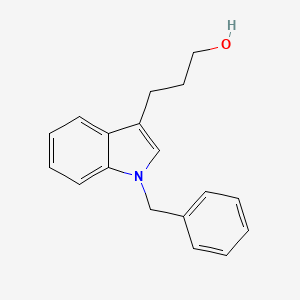
![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)